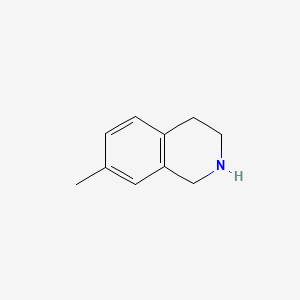

7-Methyl-1,2,3,4-tetrahydroisoquinoline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

7-methyl-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-2-3-9-4-5-11-7-10(9)6-8/h2-3,6,11H,4-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTMZZUXBMQAER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCNC2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550023 |

Source

|

| Record name | 7-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207451-81-8 |

Source

|

| Record name | 7-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 7-Methyl-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 7-Methyl-1,2,3,4-tetrahydroisoquinoline. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental context, and visualization of related biological pathways.

Core Physicochemical Properties

This compound, a derivative of the tetrahydroisoquinoline scaffold, possesses properties that are crucial for its potential pharmacological applications. While experimental data for this specific compound is limited in publicly available literature, predicted values and data for the parent compound and its hydrochloride salt provide valuable insights.

Data Summary

The following table summarizes the available quantitative data for this compound and its related compounds.

| Property | This compound | This compound HCl | 1,2,3,4-tetrahydroisoquinoline (Parent Compound) |

| Molecular Formula | C₁₀H₁₃N[1] | C₁₀H₁₄ClN | C₉H₁₁N[2] |

| Molecular Weight | 147.22 g/mol [1] | 183.67 g/mol | 133.19 g/mol [2] |

| pKa (Predicted) | 9.96 ± 0.20 | Not Available | 9.66 ± 0.20[3] |

| logP (Predicted) | 1.9[1] | Not Available | 1.6[2] |

| Melting Point | Not Available | 224-226 °C | < -15 °C[2] |

| Water Solubility | Not Available | Not Available | 20 g/L at 20°C[3] |

| Physical State | Solid (predicted) | Solid | Liquid[2] |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination of the physicochemical properties of a compound. Below are standard protocols that can be employed for this compound.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

-

Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The concentration is usually in the range of 0.01 to 0.1 M.

-

Titration Setup: A calibrated pH electrode is immersed in the analyte solution, which is stirred continuously. The solution is placed in a thermostatted vessel to maintain a constant temperature.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the solution of the basic compound.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water is a key indicator of a compound's lipophilicity, which affects its ability to cross biological membranes.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Compound Distribution: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period (e.g., 24 hours) at a constant temperature to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is a fundamental property that influences a drug's dissolution and absorption.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of water or a buffer of a specific pH in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Solubility Determination: The determined concentration represents the aqueous solubility of the compound at that temperature and pH.

Determination of Melting Point (Capillary Method)

The melting point is a crucial physical property for the identification and purity assessment of a solid compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is the melting point of the compound.

Biological Context and Signaling Pathways

Tetrahydroisoquinoline and its derivatives are known to exhibit a range of biological activities, particularly within the central nervous system. While specific signaling pathways for this compound are not well-documented, the known mechanisms of closely related analogs, such as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), provide a strong basis for its potential biological effects. These compounds are often implicated in neuroprotection and have been studied in the context of neurodegenerative diseases like Parkinson's disease.

The potential neuroprotective mechanisms of tetrahydroisoquinolines are multifaceted and are thought to involve:

-

Monoamine Oxidase (MAO) Inhibition: Some tetrahydroisoquinolines can inhibit MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like dopamine. This inhibition can lead to increased dopamine levels, which may be beneficial in conditions characterized by dopaminergic neuron loss.

-

Antioxidant Activity: These compounds may act as free radical scavengers, protecting neurons from oxidative stress, a key factor in neurodegeneration.

-

Antagonism of the Glutamatergic System: Overactivation of the glutamatergic system can lead to excitotoxicity and neuronal cell death. Certain tetrahydroisoquinolines may offer protection by antagonizing NMDA receptors.

Visualizing Potential Neuroprotective Mechanisms

The following diagram illustrates the potential interplay of these neuroprotective mechanisms.

Experimental Workflow for Property Determination

The logical flow for experimentally characterizing the basic properties of this compound is depicted in the following workflow diagram.

References

An In-depth Technical Guide to the Discovery, Isolation, and Biological Activity of Salsolinol

A comprehensive whitepaper for researchers, scientists, and drug development professionals.

Disclaimer: Initial research into "7-Methyl-THIQ" revealed a lack of substantial, publicly available data for a dedicated technical guide. Therefore, this document focuses on Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) , a closely related and extensively researched tetrahydroisoquinoline, to fulfill the core requirements of the original request. Salsolinol serves as an excellent model for understanding the discovery, isolation, and complex biological profile of this class of compounds.

Introduction

Salsolinol is a dopamine-derived tetrahydroisoquinoline that has garnered significant scientific interest due to its dual role as both an endogenous neuromodulator and a potential neurotoxin. First identified in the urine of Parkinson's disease patients undergoing L-DOPA treatment, its presence has since been confirmed in various brain regions, as well as in certain foods and beverages.[1][2] The structural similarity of salsolinol to known neurotoxins, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), has fueled extensive research into its potential involvement in the pathogenesis of neurodegenerative disorders, particularly Parkinson's disease, and its role in alcohol use disorder.[1][3]

This technical guide provides a detailed overview of the discovery and isolation of salsolinol, comprehensive experimental protocols for its synthesis and analysis, a summary of its multifaceted biological activities with quantitative data, and a visualization of its key signaling pathways.

Discovery and Natural Occurrence

The discovery of salsolinol is intrinsically linked to the study of Parkinson's disease. In 1973, it was first detected in the urine of patients being treated with L-DOPA.[1] This observation led to the hypothesis that salsolinol could be an endogenous compound formed from the condensation of dopamine (a metabolite of L-DOPA) and acetaldehyde.

Subsequent research has confirmed that salsolinol is indeed synthesized in the human body through multiple pathways.[3] It is also found in a variety of edible plants and food products, including cocoa, bananas, and mushrooms, indicating a dietary contribution to its presence in the body.[2] Furthermore, salsolinol has been isolated from natural sources such as the marine sponge Xestospongia cf. vansoesti.

Synthesis and Isolation Protocols

Chemical Synthesis: The Pictet-Spengler Reaction

The most common and robust method for the chemical synthesis of salsolinol is the Pictet-Spengler reaction.[3][4][5] This reaction involves the condensation of a β-arylethylamine (dopamine) with an aldehyde (acetaldehyde) under acidic conditions, followed by ring closure to form the tetrahydroisoquinoline core.

Experimental Protocol: Synthesis of Racemic Salsolinol

-

Materials:

-

Dopamine hydrochloride

-

Acetaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Methanol (for elution)

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dopamine hydrochloride in water.

-

Addition of Reagents: To the stirred solution, add concentrated hydrochloric acid, followed by the dropwise addition of acetaldehyde.[4]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a specified period (monitoring via Thin Layer Chromatography is recommended).[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.[4]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.[4]

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]

-

Purification: Purify the crude salsolinol by column chromatography on silica gel, eluting with a gradient of methanol in ethyl acetate.[4]

-

Characterization: Confirm the structure and purity of the synthesized salsolinol using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Isolation from Natural Sources

Salsolinol has been successfully isolated from marine organisms. The following provides a general workflow based on the isolation from the marine sponge Xestospongia cf. vansoesti.

Experimental Protocol: Isolation from a Marine Sponge

-

Extraction:

-

The collected sponge material is immediately soaked in ethanol.

-

The ethanol extract is then concentrated to an aqueous residue.

-

The aqueous residue is partitioned sequentially with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

-

Chromatographic Purification:

-

The n-BuOH extract is subjected to column chromatography on a suitable stationary phase (e.g., silica gel or reversed-phase C18).

-

Fractions are eluted using a gradient solvent system (e.g., methanol in dichloromethane or water in acetonitrile).

-

Fractions containing salsolinol (identified by TLC and/or HPLC) are pooled and further purified by repeated chromatography until a pure compound is obtained.

-

Final purification is often achieved using High-Performance Liquid Chromatography (HPLC).[6][7]

-

Chiral Separation of Enantiomers

Salsolinol exists as two enantiomers, (R)-salsolinol and (S)-salsolinol, which can exhibit different biological activities. Chiral separation of the racemic mixture is typically achieved by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Experimental Protocol: HPLC Separation of Salsolinol Enantiomers

-

Instrumentation: An HPLC system equipped with a UV or electrochemical detector.

-

Column: A chiral column (e.g., a polysaccharide-based chiral stationary phase).

-

Mobile Phase: A suitable mixture of solvents, such as a combination of a polar organic solvent (e.g., methanol or ethanol) and a nonpolar solvent (e.g., hexane), often with an acidic or basic additive to improve peak shape. The exact composition should be optimized for the specific chiral column used.

-

Procedure:

-

Dissolve the racemic salsolinol hydrochloride in the mobile phase or a compatible solvent.

-

Inject the sample onto the chiral HPLC column.

-

Elute the enantiomers with the optimized mobile phase at a constant flow rate.

-

Collect the separated enantiomeric fractions.

-

The purity of the separated enantiomers should be confirmed by analytical chiral HPLC.

-

Biological Activity and Quantitative Data

Salsolinol exhibits a complex, often biphasic, pharmacological profile, demonstrating both neurotoxic and neuroprotective effects depending on its concentration and the cellular context.

Neurotoxicity

The neurotoxic effects of salsolinol are primarily attributed to its ability to induce oxidative stress, impair mitochondrial function, and trigger apoptotic cell death in dopaminergic neurons.

| Parameter | Cell Line | Concentration | Effect | Assay | Reference |

| Cell Viability (IC₅₀) | SH-SY5Y | 34 µM (72h) | Decrease in cell survival | MTT | [8] |

| SH-SY5Y | 94 µM (72h) for MPP+ (comparator) | Decrease in cell survival | MTT | [8] | |

| SH-SY5Y | (R)-SAL: 540.2 µM (12h) | Decrease in cell viability | Alamar Blue | [1] | |

| SH-SY5Y | (S)-SAL: 296.6 µM (12h) | Decrease in cell viability | Alamar Blue | [1] | |

| ATP Content (IC₅₀) | SH-SY5Y | 62 µM (48h) | Decrease in intracellular ATP | Luciferase-based | [8] |

| Catecholamine Uptake Inhibition (IC₅₀) | SH-SY5Y | 379 µM (Dopamine) | Inhibition of uptake | Radiometric | [9] |

| SH-SY5Y | 411 µM (Noradrenaline) | Inhibition of uptake | Radiometric | [9] | |

| Noradrenaline Release Inhibition (IC₅₀) | SH-SY5Y | 120 µM (K+ evoked) | Inhibition of release | Radiometric | [9] |

| SH-SY5Y | 500 µM (Carbachol evoked) | Inhibition of release | Radiometric | [9] |

Neuroprotection

Paradoxically, at lower concentrations, salsolinol has been shown to exhibit neuroprotective properties, particularly against oxidative stress-induced cell death.

| Condition | Cell Line | Salsolinol Concentration | Effect | Assay | Reference |

| MPP+ (1000 µM) induced toxicity | SH-SY5Y | 50 µM | Increased cell viability | MTS | [6][10] |

| H₂O₂ (300 µM) induced toxicity | SH-SY5Y | 50-100 µM | Increased cell viability | MTS | [11] |

| 6-OHDA (50 µM) induced toxicity | SH-SY5Y | 10-250 µM | Decreased LDH release | LDH | [11] |

| H₂O₂ (500 µM) induced ROS | SH-SY5Y | 50-250 µM | Reduction in ROS levels | DCFDA | [11] |

| H₂O₂/6-OHDA induced apoptosis | SH-SY5Y | 250 µM | Reduced caspase-3/7 activity | Fluorometric | [11] |

Receptor Interactions and Neuromodulation

Salsolinol interacts with several neurotransmitter systems, most notably the dopaminergic and opioidergic systems.

| Receptor/System | Effect | Quantitative Data | Reference |

| Dopamine D₂/D₃ Receptors | Binding affinity | Ki = 0.48 µM for D₃ | [1] |

| μ-Opioid Receptors | Low-affinity binding, functional activation | EC₅₀ for (R)-SAL = 6 x 10⁻⁴ M, (S)-SAL = 9 x 10⁻⁶ M | [1] |

| Dopaminergic Neuron Firing (in pVTA slices) | Biphasic modulation | Peak increase of ~90% at 0.1 µM | [12] |

Signaling Pathways and Mechanisms of Action

The biological effects of salsolinol are mediated through its interaction with multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved.

Biosynthesis of Salsolinol

Salsolinol is formed endogenously through both enzymatic and non-enzymatic pathways originating from dopamine.

Caption: Endogenous biosynthesis pathways of Salsolinol.

Salsolinol-Induced Neurotoxicity Workflow

The neurotoxic effects of salsolinol involve a cascade of events leading to dopaminergic cell death.

References

- 1. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Salsolinol - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells via impairment of cellular energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the neurotoxicity of 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (salsolinol) in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Salsolinol modulation of dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Methyl-1,2,3,4-tetrahydroisoquinoline: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of 7-methyl-1,2,3,4-tetrahydroisoquinoline. It includes detailed information on its synthesis, spectroscopic properties, and potential biological interactions, presented in a format tailored for scientific and research applications.

Chemical Structure and Properties

This compound belongs to the tetrahydroisoquinoline (THIQ) class of compounds, which are prevalent in many natural and synthetic biologically active molecules. The core structure consists of a benzene ring fused to a dihydropyridine ring, with a methyl group substituted at the 7th position of the aromatic ring.

Molecular Formula: C₁₀H₁₃N

Molecular Weight: 147.22 g/mol

CAS Number: 207451-81-8

The fundamental structure is depicted below:

Caption: Chemical structure of this compound with atom numbering.

Stereochemistry

This compound, in its unsubstituted form at the tetrahydroisoquinoline core, does not possess a chiral center and is therefore achiral. A chiral center can be introduced at the C1 position upon substitution, which would result in a pair of enantiomers (R and S). The stereochemistry of such substituted analogs can significantly influence their biological activity.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following chemical shifts are estimated based on the known spectra of 1,2,3,4-tetrahydroisoquinoline and the expected electronic effects of a methyl group on the aromatic ring. Actual experimental values may vary.

| Proton | Predicted ¹H NMR Chemical Shift (ppm) | Carbon | Predicted ¹³C NMR Chemical Shift (ppm) |

| H-1 (CH₂) | ~4.0 | C-1 | ~47 |

| NH | ~2.0 (broad) | C-3 | ~51 |

| H-3 (CH₂) | ~3.2 | C-4 | ~29 |

| H-4 (CH₂) | ~2.8 | C-4a | ~134 |

| H-5 | ~7.0 | C-5 | ~126 |

| H-6 | ~6.9 | C-6 | ~129 |

| H-8 | ~6.9 | C-7 | ~136 |

| 7-CH₃ | ~2.3 | C-8 | ~126 |

| C-8a | ~134 | ||

| 7-CH₃ | ~21 |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak. Fragmentation patterns would be similar to other tetrahydroisoquinolines, primarily involving the loss of hydrogen and fragmentation of the heterocyclic ring. For a related compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline, tandem mass spectrometry (LC-MS/MS) shows a parent ion [M+H]⁺ at m/z 147.8 and a major product ion at m/z 130.8, corresponding to the loss of the methyl group and a hydrogen atom.[1][2] A similar fragmentation pattern would be anticipated for the 7-methyl isomer.

| Ion | Expected m/z | Description |

| [M]⁺ | 147 | Molecular Ion |

| [M-H]⁺ | 146 | Loss of a hydrogen radical |

| [M-CH₃]⁺ | 132 | Loss of a methyl radical |

Synthesis of this compound

The most common and effective method for the synthesis of tetrahydroisoquinolines is the Pictet-Spengler reaction.[3][4][5][6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.

For the synthesis of this compound, the starting materials would be 2-(4-methylphenyl)ethan-1-amine (also known as 4-methylphenethylamine) and formaldehyde.

Caption: Pictet-Spengler synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound via the Pictet-Spengler reaction.

Materials:

-

2-(4-methylphenyl)ethan-1-amine

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (10 M)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-methylphenyl)ethan-1-amine (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

-

Addition of Formaldehyde: To the stirred solution, add aqueous formaldehyde (1.1 eq) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Basification: Carefully add 10 M NaOH solution dropwise until the pH of the solution is basic (pH > 10). This will precipitate the product.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy.

Biological Context and Signaling Pathways

While the specific biological targets of this compound are not extensively studied, many simple tetrahydroisoquinoline derivatives are known to interact with monoaminergic systems in the central nervous system. For instance, N-methyl-1,2,3,4-tetrahydroisoquinoline has been shown to be a substrate for monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters like dopamine and serotonin.[3] Inhibition of MAO can lead to increased levels of these neurotransmitters, which is a mechanism of action for some antidepressant drugs.[7][8]

The interaction of a simple methyl-THIQ with MAO can be visualized as follows:

Caption: Hypothetical interaction of 7-methyl-THIQ with monoamine oxidase (MAO).

This potential interaction suggests that this compound could be a subject of interest in neuropharmacology and drug development for neurological disorders. Further research is required to elucidate its specific biological activities and mechanisms of action.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Harmala alkaloid - Wikipedia [en.wikipedia.org]

- 3. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pictet-Spengler_reaction [chemeurope.com]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Silico Prediction of 7-Methyl-THIQ Bioactivity: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ). The document outlines detailed protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics (MD) simulations to investigate the interaction of 7-Methyl-THIQ with key biological targets, including Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), the Dopamine D3 Receptor (D3R), and Acetylcholinesterase (AChE). While specific experimental bioactivity data for 7-Methyl-THIQ is limited, this guide establishes a framework for its prediction based on the known activities of structurally similar tetrahydroisoquinoline analogs. The methodologies presented herein are intended to serve as a practical resource for researchers engaged in the computational assessment of novel therapeutic compounds.

Introduction

1,2,3,4-tetrahydroisoquinolines (THIQs) are a significant class of heterocyclic compounds present in numerous natural products and synthetic molecules with a wide range of pharmacological activities.[1][2] The THIQ scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets, leading to effects such as neuroprotection, anticancer, and antimicrobial activities.[1][2] The methylation of the THIQ core, as in 7-Methyl-THIQ, can significantly influence its physicochemical properties and biological activity.

In silico prediction of bioactivity has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to screen and prioritize compounds for further experimental validation. This guide focuses on the application of computational methods to predict the bioactivity of 7-Methyl-THIQ against four key protein targets implicated in neurological and psychiatric disorders:

-

Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): These enzymes are crucial in the metabolism of monoamine neurotransmitters. Inhibition of MAOs is a therapeutic strategy for depression and Parkinson's disease.[3]

-

Dopamine D3 Receptor (D3R): This receptor is a target for antipsychotic and anti-addiction therapies.[4]

-

Acetylcholinesterase (AChE): Inhibition of this enzyme is a primary treatment for Alzheimer's disease.[5]

This document provides detailed protocols for molecular docking, QSAR modeling, and molecular dynamics simulations to elucidate the potential interactions and activities of 7-Methyl-THIQ.

Predicted Bioactivity of 7-Methyl-THIQ and Analogs

| Compound | Target | Bioactivity Type | Value | Reference |

| 1,2,3,4-Tetrahydroisoquinoline | MAO-B | Ki | 15 µM | [6] |

| 2-Methyl-1,2,3,4-tetrahydroisoquinoline | MAO-B | Ki | 1 µM | [6] |

| Salsolinol | MAO-A | Ki | 31 µM | [6] |

| Salsolidine | MAO-A | Ki | 6 µM | [6] |

| Carnegine | MAO-A | Ki | 2 µM | [6] |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivative (Compound 4a) | Dopamine D3 Receptor | Ki | 2.7 nM | [7] |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivative (Compound 4h) | Dopamine D3 Receptor | Ki | 4.4 nM | [7] |

| 4-Amino-tetrahydroquinoline derivative | Acetylcholinesterase | IC50 | 0.22 - 0.36 µM | [8] |

In Silico Methodologies and Experimental Protocols

This section details the step-by-step protocols for the in silico prediction of 7-Methyl-THIQ's bioactivity. The workflow for these predictions is illustrated in the following diagram.

Figure 1: General workflow for the in silico prediction of 7-Methyl-THIQ bioactivity.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol uses AutoDock Vina, a widely used open-source docking program.

3.1.1. Target Protein Preparation

-

Obtain Protein Structure: Download the crystal structure of the human target protein from the Protein Data Bank (PDB):

-

Prepare Receptor:

-

Load the PDB file into a molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges.

-

Save the prepared receptor in PDBQT format.

-

3.1.2. Ligand Preparation

-

Obtain Ligand Structure: The 3D structure of 7-Methyl-THIQ can be obtained from PubChem (CID: 13805378) or drawn using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Prepare Ligand:

-

Load the ligand structure into AutoDock Tools.

-

Detect the root and define the rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

3.1.3. Docking Simulation with AutoDock Vina

-

Grid Box Definition: Define the search space (grid box) to encompass the active site of the receptor. The coordinates and dimensions of the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file or through literature search.

-

Configuration File: Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

-

Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt

-

Analyze Results: The output file will contain the predicted binding poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding affinity is typically considered the most favorable.

Figure 2: Step-by-step workflow for molecular docking using AutoDock Vina.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models correlate the chemical structure of a series of compounds with their biological activity. This protocol outlines the general steps for building a QSAR model for THIQ analogs.

3.2.1. Data Collection and Preparation

-

Dataset: Compile a dataset of THIQ analogs with their experimentally determined bioactivities (e.g., IC50 or Ki values) against the target of interest.

-

Molecular Descriptors: For each molecule in the dataset, calculate a set of molecular descriptors that quantify its structural, physicochemical, and electronic properties. This can be done using software like PaDEL-Descriptor, RDKit, or MOE.

3.2.2. Model Building and Validation

-

Data Splitting: Divide the dataset into a training set (for model building) and a test set (for model validation).

-

Model Generation: Use a statistical method (e.g., multiple linear regression, partial least squares, support vector machine) to build a mathematical model that relates the molecular descriptors (independent variables) to the biological activity (dependent variable).

-

Model Validation: Evaluate the predictive power of the model using the test set. Key statistical parameters include the squared correlation coefficient (R²) and the root mean square error (RMSE).

3.2.3. Prediction for 7-Methyl-THIQ

Once a validated QSAR model is established, calculate the molecular descriptors for 7-Methyl-THIQ and use the model to predict its bioactivity.

Figure 3: Workflow for developing and applying a QSAR model.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system. This protocol outlines a general workflow using GROMACS.

3.3.1. System Preparation

-

Complex Structure: Use the best-ranked docked pose of the 7-Methyl-THIQ-protein complex from the molecular docking step.

-

Force Field: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate topology and parameter files for the ligand.

-

Solvation: Place the complex in a periodic box and solvate it with an explicit water model (e.g., TIP3P).

-

Ionization: Add ions to neutralize the system and mimic physiological ionic strength.

3.3.2. Simulation Protocol

-

Energy Minimization: Perform energy minimization to remove steric clashes.

-

Equilibration: Conduct a two-step equilibration process: first in the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

-

Production Run: Run the production MD simulation for a desired length of time (e.g., 100 ns).

3.3.3. Trajectory Analysis

Analyze the MD trajectory to study the stability of the complex, ligand-protein interactions, and conformational changes. Key analyses include root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond analysis.

Figure 4: Key steps in a molecular dynamics simulation workflow using GROMACS.

Conclusion

This technical guide provides a detailed framework for the in silico prediction of the bioactivity of 7-Methyl-THIQ against key neurological targets. While the absence of direct experimental data for 7-Methyl-THIQ necessitates a predictive approach based on its analogs, the methodologies outlined herein offer a robust strategy for generating testable hypotheses and guiding future experimental investigations. The combination of molecular docking, QSAR modeling, and molecular dynamics simulations allows for a multi-faceted assessment of the potential therapeutic value of 7-Methyl-THIQ. The protocols and workflows presented are intended to be a valuable resource for researchers in the field of computational drug discovery.

References

- 1. scribd.com [scribd.com]

- 2. m.youtube.com [m.youtube.com]

- 3. meilerlab.org [meilerlab.org]

- 4. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Introductory Tutorials for Simulating Protein Dynamics with GROMACS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

The Potential Endogenous Presence of 7-Methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Me-THIQ) belongs to the tetrahydroisoquinoline (THIQ) family, a class of compounds that includes both endogenous molecules and synthetic analogs with significant pharmacological activities. While the endogenous presence of several THIQ derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), is well-documented, the existence of 7-Me-THIQ as a naturally occurring molecule in biological systems remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of 7-Me-THIQ, including its synthesis, potential biological significance based on related compounds, and detailed analytical methodologies for its detection and quantification. This document is intended to serve as a resource for researchers exploring the neuropharmacology of novel THIQs and their potential roles in health and disease.

Introduction: The Tetrahydroisoquinoline Landscape

Tetrahydroisoquinolines (THIQs) are a diverse group of alkaloids found in plants and have also been identified as endogenous compounds in mammals, including humans.[1] These molecules are structurally related to key neurotransmitters and have garnered significant interest for their wide range of biological activities, spanning from neuroprotection to neurotoxicity.[2] The endogenous formation of THIQs is often attributed to the Pictet-Spengler condensation reaction, a process involving the cyclization of a β-arylethylamine with an aldehyde or ketone.

The position of methylation on the THIQ scaffold dramatically influences its biological properties. For instance, 1-MeTIQ has been extensively studied and is considered a potential endogenous agent with neuroprotective properties, showing promise in models of Parkinson's disease.[3] In contrast, other THIQ derivatives have been implicated in neurotoxic processes. Given the profound impact of methyl group placement on the pharmacological profile of THIQs, the study of less common isomers such as 7-Me-THIQ is warranted to fully understand the structure-activity relationships within this fascinating class of molecules.

Synthesis of this compound

While the endogenous biosynthesis of 7-Me-THIQ has not been definitively established, its chemical synthesis provides the necessary material for pharmacological and analytical studies. The synthesis of THIQ analogs can be achieved through various established organic chemistry reactions.

A common strategy for the synthesis of 7-Me-THIQ would involve a multi-step process starting from a commercially available substituted phenylethylamine or by constructing the isoquinoline core and subsequently introducing the methyl group.

General Synthetic Approach:

A plausible synthetic route, based on established methods for THIQ synthesis, is the Bischler-Napieralski reaction followed by reduction.

-

Step 1: Acylation of a substituted phenylethylamine. 3-Methylphenylethylamine would be acylated, for example, with acetyl chloride, to form the corresponding N-acyl derivative.

-

Step 2: Cyclization via Bischler-Napieralski reaction. The N-acyl-3-methylphenylethylamine would then be treated with a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to induce cyclization and form a 3,4-dihydroisoquinoline intermediate.

-

Step 3: Reduction. The resulting dihydroisoquinoline is then reduced to the corresponding tetrahydroisoquinoline, 7-Me-THIQ, typically using a reducing agent like sodium borohydride.

Synthetic route for this compound.

Potential Biological Significance and Signaling Pathways

The biological effects of 7-Me-THIQ have not been extensively characterized. However, based on the known activities of other THIQ derivatives, several potential areas of pharmacological interest can be proposed.

Neuromodulatory Activity

Many THIQs interact with the dopaminergic system. For instance, some THIQs can inhibit dopamine uptake and modulate the activity of dopamine receptors.[4][5] Given the structural similarity, it is plausible that 7-Me-THIQ could also exhibit effects on dopamine signaling. Further research is needed to investigate its binding affinity for dopamine transporters and receptors.

Neuroprotective or Neurotoxic Potential

The neuroprotective versus neurotoxic effects of THIQs are highly dependent on their substitution patterns.[2] 1-MeTIQ is generally considered neuroprotective, while other analogs have been implicated in neurodegenerative processes. In vitro studies using neuronal cell lines would be a critical first step to assess the potential of 7-Me-THIQ to either protect against or induce neuronal damage.

Potential interactions of 7-Me-THIQ with dopaminergic signaling.

Analytical Methodologies

The detection and quantification of 7-Me-THIQ in biological matrices require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the methods of choice for analyzing THIQs.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For THIQs, derivatization is often necessary to improve their chromatographic properties and sensitivity.

Experimental Protocol: GC-MS Analysis of Methylated THIQs

-

Sample Preparation (e.g., Brain Tissue):

-

Homogenize tissue in an appropriate buffer (e.g., phosphate-buffered saline).

-

Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) under alkaline conditions to extract the basic THIQ compounds.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in a derivatization reagent. A common approach for amines is acylation (e.g., with trifluoroacetic anhydride) or silylation.

-

Incubate the sample at an elevated temperature (e.g., 60-80°C) to ensure complete reaction.

-

-

GC-MS Analysis:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

-

Temperature Program: A temperature gradient is used to separate the analytes. An example program could be: initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode for initial identification or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity and specificity.

-

Workflow for GC-MS analysis of 7-Me-THIQ.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and specificity and is particularly well-suited for the analysis of non-volatile or thermally labile compounds, often without the need for derivatization.

Experimental Protocol: HPLC-MS/MS Analysis of Methylated THIQs

-

Sample Preparation:

-

Homogenize tissue and perform protein precipitation with a solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

The supernatant can be directly injected or further purified using solid-phase extraction (SPE) if necessary to remove interfering matrix components.

-

-

HPLC Separation:

-

Column: A C18 reversed-phase column is commonly used for the separation of THIQs.[6]

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

-

MS/MS Detection:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of basic compounds like THIQs.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the protonated molecule [M+H]+) of 7-Me-THIQ and one or more of its specific product ions generated by collision-induced dissociation. This highly selective technique minimizes background noise and enhances sensitivity.

-

Quantitative Data

As of the writing of this guide, there is no published quantitative data on the endogenous concentrations of this compound in any biological tissues or fluids. The tables below are provided as templates for researchers to populate as data becomes available.

Table 1: Hypothetical Concentrations of 7-Me-THIQ in Rodent Brain Regions

| Brain Region | Concentration (ng/g tissue) | Method | Reference |

|---|---|---|---|

| Striatum | Data not available | ||

| Hippocampus | Data not available | ||

| Frontal Cortex | Data not available |

| Cerebellum | Data not available | | |

Table 2: Analytical Parameters for the Quantification of 7-Me-THIQ

| Parameter | GC-MS | HPLC-MS/MS |

|---|---|---|

| Limit of Detection (LOD) | To be determined | To be determined |

| Limit of Quantification (LOQ) | To be determined | To be determined |

| Linearity (r²) | To be determined | To be determined |

| Recovery (%) | To be determined | To be determined |

| Intraday Precision (%RSD) | To be determined | To be determined |

| Interday Precision (%RSD) | To be determined | To be determined |

Conclusion and Future Directions

This compound represents an understudied member of the pharmacologically important THIQ family. While its endogenous presence is yet to be confirmed, the established biological activities of its isomers underscore the importance of investigating this compound. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to synthesize 7-Me-THIQ, develop robust methods for its detection, and begin to explore its potential physiological and pathological roles.

Future research should focus on:

-

Screening for Endogenous Presence: Utilizing the sensitive analytical methods described herein to screen various biological tissues and fluids for the presence of 7-Me-THIQ.

-

Pharmacological Characterization: Conducting in vitro and in vivo studies to determine the biological activities of 7-Me-THIQ, particularly its effects on the central nervous system.

-

Biosynthetic Pathway Elucidation: If found to be endogenous, investigating the potential enzymatic pathways responsible for the formation of 7-Me-THIQ.

Answering these questions will be crucial to understanding the full spectrum of activities of the endogenous THIQ landscape and may reveal novel therapeutic targets for a range of neurological disorders.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline = 97 GC 4965-09-7 [sigmaaldrich.com]

- 4. Tetrahydropapaveroline and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The influence of dopamine autoreceptors on temperament and addiction risk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Preliminary Toxicological Profile of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ): An In-depth Technical Guide

Disclaimer: Direct experimental toxicological data for 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ) is not currently available in the public domain. This technical guide provides an inferred toxicological profile based on the known properties of its structural analog, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), and the broader class of tetrahydroisoquinoline (THIQ) derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted with caution.

This document summarizes potential toxicological endpoints, outlines relevant experimental methodologies, and visualizes potential signaling pathways and experimental workflows. All quantitative data presented are hypothetical and for illustrative purposes, derived from the qualitative understanding of related compounds.

Quantitative Toxicological Data (Inferred)

Due to the absence of specific studies on 7-Methyl-THIQ, the following tables present hypothetical quantitative data based on the general toxicological understanding of THIQ analogs. These values are for illustrative purposes and require experimental validation.

Table 1: Inferred Acute Toxicity Data for 7-Methyl-THIQ

| Parameter | Value (mg/kg) | Species | Route of Administration | Notes |

| LD50 | >2000 | Rat | Oral | Inferred from the low acute toxicity profile of some THIQ analogs.[1] |

| LD50 | >2000 | Mouse | Oral | Inferred from the low acute toxicity profile of some THIQ analogs.[1] |

Table 2: Inferred In Vitro Cytotoxicity Data for 7-Methyl-THIQ

| Cell Line | Assay | IC50 (µM) | Exposure Time (hours) | Notes |

| SH-SY5Y (Human Neuroblastoma) | MTT Assay | 100 - 500 | 24 | THIQ analogs have shown variable cytotoxicity in neuronal cell lines.[2] |

| HepG2 (Human Hepatocellular Carcinoma) | LDH Assay | >500 | 24 | Potential for hepatotoxicity should be assessed. |

Table 3: Inferred Genotoxicity Data for 7-Methyl-THIQ

| Assay | Test System | Result | Metabolic Activation | Notes |

| Ames Test | S. typhimurium | Negative | With and Without | Many amine-containing compounds are tested for mutagenicity.[3] |

| In Vitro Micronucleus Test | Human Lymphocytes | Inconclusive | With and Without | Further investigation for clastogenic potential is warranted. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in determining the actual toxicological profile of 7-Methyl-THIQ.

Objective: To evaluate the potential of 7-Methyl-THIQ to induce cytotoxicity in a human neuronal cell line.

Cell Line: SH-SY5Y human neuroblastoma cells, differentiated to a mature neuron-like phenotype.[4]

Methodology:

-

Cell Culture and Differentiation: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Differentiation is induced by treating the cells with retinoic acid for several days.[4]

-

Compound Exposure: Differentiated cells are plated in 96-well plates. 7-Methyl-THIQ is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. A vehicle control is included.

-

Cytotoxicity Assays:

-

MTT Assay: After a 24-hour exposure, MTT reagent is added to the wells. Viable cells with active mitochondria will reduce the MTT to formazan, which is then solubilized, and the absorbance is measured to determine cell viability.

-

LDH Assay: Lactate dehydrogenase (LDH) released from damaged cells into the culture medium is quantified using a colorimetric assay as a measure of cytotoxicity.

-

-

Oxidative Stress Assessment: The production of reactive oxygen species (ROS) can be measured using fluorescent probes like DCFH-DA.

-

Apoptosis/Necrosis Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.[4]

Objective: To determine the acute oral toxicity of 7-Methyl-THIQ in a rodent model.[5]

Species: Wistar rats (female).

Methodology:

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

-

Dosing: A starting dose (e.g., 300 mg/kg) of 7-Methyl-THIQ is administered orally by gavage to a group of three female rats. Animals are fasted overnight before dosing.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

-

Stepwise Procedure:

-

If no mortality is observed, the next higher dose is administered to another group of three animals.

-

If mortality is observed, the next lower dose is administered to another group of three animals.

-

The procedure continues until the LD50 can be estimated or the limit dose (2000 mg/kg) is reached without mortality.[5]

-

-

Pathology: At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed.

Objective: To assess the mutagenic potential of 7-Methyl-THIQ.

Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

Methodology:

-

Plate Incorporation Method: 7-Methyl-THIQ at various concentrations is mixed with the bacterial tester strain and molten top agar. This mixture is poured onto minimal glucose agar plates.

-

Metabolic Activation: For tests with metabolic activation, a liver S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rats is included in the mixture.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it induces a dose-related increase in the number of revertants compared to the solvent control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways involved in THIQ-induced neurotoxicity and a general workflow for toxicological assessment.

Caption: Inferred signaling pathway for 7-Methyl-THIQ neurotoxicity.

Caption: General experimental workflow for toxicological assessment.

Summary and Conclusion

The toxicological profile of 7-Methyl-THIQ remains to be experimentally determined. Based on its structural similarity to 1-MeTIQ and other THIQ derivatives, it may exhibit complex pharmacological and toxicological properties. While some THIQs have been associated with neurotoxicity through mechanisms involving mitochondrial dysfunction and oxidative stress[6], others, like 1-MeTIQ, have shown neuroprotective effects in certain models.[7][8] The GHS classification for the closely related 1-Methyl-THIQ suggests it may be harmful if swallowed and cause skin and eye irritation.[9]

A comprehensive toxicological evaluation of 7-Methyl-THIQ is necessary to establish its safety profile. This should include a battery of in vitro and in vivo tests as outlined in this guide. The provided experimental protocols and workflows offer a foundational framework for researchers and drug development professionals to undertake such an investigation. The inferred data and pathways presented here should be treated as preliminary hypotheses that require rigorous experimental validation.

References

- 1. Median lethal dose - Wikipedia [en.wikipedia.org]

- 2. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genotoxic and carcinogenic risk to humans of drug-nitrite interaction products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 7-Methyl-1,2,3,4-tetrahydroisoquinoline

Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Me-THIQ), with a primary focus on its solubility and stability. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It compiles available data on the compound's properties, outlines standard experimental protocols for its characterization, and presents logical workflows for its analysis. Due to the limited publicly available quantitative data specifically for 7-Me-THIQ, this guide incorporates data from closely related tetrahydroisoquinoline (THIQ) analogs to provide a substantive frame of reference.

Introduction to this compound

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activities.[1][2] These activities span a wide range, including neuroprotective, anti-addictive, and anticancer properties.[3][4] this compound (CAS 207451-81-8) is a specific analog within this class.[5][6] A thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for its development as a potential therapeutic agent or research tool. These parameters directly influence formulation, bioavailability, storage, and overall therapeutic efficacy.

Physicochemical Properties

A summary of the fundamental physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 207451-81-8 | [5][7] |

| Molecular Formula | C₁₀H₁₃N | [5][6] |

| Molecular Weight | 147.22 g/mol | [5][6] |

| Appearance | Solid | [8] |

| Boiling Point | 250 °C | [8] |

| Density | 0.990 g/cm³ | [8] |

| Flash Point | 108 °C | [8] |

| LogP | 1.64 | [5] |

| Storage Conditions | 2-8°C, protect from light | [8] |

Solubility Profile

Quantitative aqueous and non-aqueous solubility data for this compound are not extensively reported in public literature. However, the general solubility characteristics of the THIQ class can provide valuable insights. THIQ derivatives are often basic amines, and their solubility is highly dependent on pH. They tend to form water-soluble salts in mild aqueous acid.[9] The table below summarizes available qualitative data and provides context from related analogs.

| Solvent | Solubility of 7-Me-THIQ | Solubility of Related THIQ Analogs | Source |

| Water | Data not available | Slightly soluble (for THIQ-3-methanol) | [10] |

| Mild Aqueous Acid | Expected to be soluble | Water-soluble salts can be formulated | [9] |

| DMSO | Data not available | Good kinetic solubility (> 200 μM for a THIQ derivative) | [11] |

| Ethanol | Data not available | Data not available | |

| Dichloromethane | Data not available | Soluble (for THIQ-3-methanol) | [10] |

Stability Profile

The stability of a compound is critical for determining its shelf-life and ensuring its integrity during experimental procedures and in formulations. Stability is typically assessed under various stress conditions, including changes in pH, temperature, and exposure to light. While specific degradation kinetics for 7-Me-THIQ are not available, recommended storage conditions suggest potential sensitivity to light.[8]

| Condition | Stability Profile of 7-Me-THIQ | General Considerations for THIQ Analogs | Source |

| pH | Data not available | Stability can be pH-dependent; acidic conditions may improve stability for some amine compounds. | [12] |

| Temperature | Recommended storage at 2-8°C or -20°C. | Degradation typically follows first-order kinetics and increases with temperature. | [5][8] |

| Light | Recommended to "protect from light". | Photodegradation can occur, necessitating storage in amber vials or dark conditions. | [8] |

| Oxidation | Data not available | The tetrahydroisoquinoline ring can be susceptible to oxidation. |

Experimental Protocols

Accurate determination of solubility and stability relies on robust and well-defined experimental protocols. The following sections detail standard methodologies applicable to the characterization of 7-Me-THIQ.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, established by Higuchi and Connors, is the gold standard for determining thermodynamic solubility.[13] It measures the equilibrium concentration of a compound in a solvent, representing its maximum dissolved amount under those conditions.

Objective: To determine the equilibrium solubility of 7-Me-THIQ in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of 7-Me-THIQ to a glass vial to ensure that a saturated solution is formed and solid material remains.[13]

-

Add a precise volume of the desired solvent to the vial.

-

Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples at high speed to pellet the excess solid.

-

Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration.

-

The calculated concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Stability Assessment using HPLC

Stability testing involves subjecting the compound to stress conditions and monitoring its degradation over time. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, as it can separate the parent compound from its degradation products.[14]

Objective: To evaluate the stability of 7-Me-THIQ under specified conditions (e.g., pH, temperature).

Materials:

-

Stock solution of 7-Me-THIQ of known concentration

-

Buffers of various pH values (e.g., pH 2, 7, 9)

-

Temperature-controlled chambers/incubators

-

HPLC system with a UV-Vis or PDA detector

-

Validated HPLC method capable of resolving the parent peak from potential degradants

Procedure:

-

Prepare solutions of 7-Me-THIQ in the different stress condition buffers (e.g., pH 2, 7, and 9) at a known starting concentration.

-

Divide each solution into multiple aliquots for different time points and storage conditions (e.g., 25°C, 40°C, protected from light).

-

At designated time points (e.g., 0, 4, 8, 24, 48 hours), remove one aliquot from each condition.

-

Immediately analyze the samples by HPLC.

-

Quantify the peak area of the parent 7-Me-THIQ compound at each time point.

-

Calculate the percentage of the compound remaining relative to the initial (time 0) concentration.

-

The rate of degradation can be determined by plotting the natural logarithm of the remaining concentration against time.

Visualized Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and relationships. The following workflows are rendered using Graphviz (DOT language) to meet the specified technical requirements.

General Workflow for Solubility and Stability Analysis

This diagram outlines the overarching process for characterizing a research compound like 7-Me-THIQ, from initial sample preparation through to final data analysis.

Caption: General workflow for solubility and stability testing.

Decision Tree for Kinetic Solubility Assessment

This diagram illustrates a common tiered approach used in early drug discovery to quickly assess the kinetic solubility of a compound in aqueous media, often with co-solvents like DMSO.

Caption: Decision tree for tiered kinetic solubility screening.

Conclusion

This compound is a compound of interest within the broader, pharmacologically significant class of THIQs. While specific quantitative solubility and stability data remain sparse in the public domain, this guide provides a framework for its characterization. Based on its structure and data from related analogs, it is predicted to be a solid with solubility in acidic aqueous solutions and organic solvents, and it may be sensitive to light. The experimental protocols and workflows detailed herein offer a robust starting point for researchers to generate the necessary data to advance the study and development of this and other novel tetrahydroisoquinoline derivatives.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C10H13N | CID 13805378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-METHYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | 207451-81-8 [chemicalbook.com]

- 8. 207451-81-8 CAS MSDS (7-METHYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lookchem.com [lookchem.com]

- 11. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Quantum Chemical Calculations for 7-Methyl-Tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of 7-Methyl-Tetrahydroisoquinoline (7-Methyl-THIQ). Tetrahydroisoquinoline and its derivatives are significant scaffolds in medicinal chemistry, and understanding their electronic and structural properties through computational methods is crucial for rational drug design. This document outlines the theoretical background, computational methodologies, and expected outcomes of such studies, presenting data in a clear, structured format for researchers.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery, offering insights into molecular structure, reactivity, and interactions that are often difficult to obtain through experimental methods alone. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties, including optimized geometries, electronic structures, and spectroscopic characteristics.[1] For molecules like 7-Methyl-THIQ, a derivative of the tetrahydroisoquinoline core, these methods can elucidate the effects of methyl substitution on the molecule's overall properties and potential biological activity.

Density Functional Theory (DFT) is a popular and effective method for these calculations, providing a good balance between accuracy and computational cost.[1][2] Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-311+G(**) to achieve reliable results for organic molecules.[3][4]

Computational Methodology

A typical workflow for the quantum chemical analysis of 7-Methyl-THIQ involves several key steps, from initial structure preparation to the calculation of various molecular properties.

Geometry Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For 7-Methyl-THIQ, this would involve starting with an initial guess of the structure and using a DFT method, such as B3LYP with the 6-311+G(**) basis set, to find the lowest energy conformation in the gaseous phase.[3][4] Frequency calculations are then performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.[5]

Calculation of Molecular Properties

Once the optimized geometry is obtained, a variety of molecular properties can be calculated to understand the chemical behavior of 7-Methyl-THIQ. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[6]

-

Molecular Electrostatic Potential (MESP): The MESP map provides a visualization of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting non-covalent interactions with biological targets.[6]

-

Thermodynamic Properties: Properties such as enthalpy, entropy, and Gibbs free energy can be calculated at different temperatures to understand the molecule's stability and behavior under various conditions.

-

Spectroscopic Properties: Theoretical vibrational frequencies (FTIR and Raman) and NMR chemical shifts can be calculated and compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.[3]

The following diagram illustrates a typical computational workflow for these calculations.

Predicted Molecular Properties of 7-Methyl-THIQ

Optimized Geometrical Parameters

The following table presents a selection of predicted bond lengths and angles for the optimized geometry of 7-Methyl-THIQ. These parameters are fundamental to understanding the molecule's three-dimensional structure.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-N | 1.46 |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-C (aliphatic) | 1.53 - 1.55 | |

| C-H (methyl) | 1.09 | |

| Bond Angles (°) | C-N-C | 112.0 |

| C-C-C (aromatic) | 119.0 - 121.0 | |

| H-C-H (methyl) | 109.5 |

Frontier Molecular Orbitals and Global Reactivity Descriptors

The energies of the frontier molecular orbitals and related global reactivity descriptors are key to understanding the chemical reactivity and kinetic stability of 7-Methyl-THIQ.[6]

| Parameter | Symbol | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.8 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.5 |

| HOMO-LUMO Energy Gap | ΔE | 5.3 |

| Ionization Potential | IP | 5.8 |

| Electron Affinity | EA | 0.5 |

| Electronegativity | χ | 3.15 |